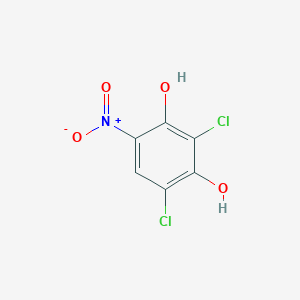

2,4-Dichloro-6-nitrobenzene-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

693782-43-3 |

|---|---|

Molecular Formula |

C6H3Cl2NO4 |

Molecular Weight |

223.99 g/mol |

IUPAC Name |

2,4-dichloro-6-nitrobenzene-1,3-diol |

InChI |

InChI=1S/C6H3Cl2NO4/c7-2-1-3(9(12)13)6(11)4(8)5(2)10/h1,10-11H |

InChI Key |

JLIKGSVPKBXHSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 6 Nitrobenzene 1,3 Diol and Analogous Structures

Strategies for Regioselective Functionalization of Benzene (B151609) Diols

Benzene-1,3-diol, commonly known as resorcinol (B1680541), is an electron-rich aromatic compound highly susceptible to electrophilic substitution. The two hydroxyl groups activate the ring, directing incoming electrophiles primarily to the ortho and para positions. This inherent reactivity requires carefully chosen methods to achieve the desired substitution pattern.

Directed Halogenation Approaches for Aromatic Rings

The selective introduction of chlorine atoms at the 2 and 4 positions of the resorcinol ring is a critical step. Direct chlorination of resorcinol can lead to a mixture of chlorinated products. documentsdelivered.com To achieve regioselectivity, specific halogenating agents and reaction conditions are employed. One common method for the synthesis of 4-chlororesorcinol (B43231) involves the reaction of resorcinol with sulfuryl chloride. chemicalbook.com The subsequent introduction of a second chlorine atom at the 6-position yields 4,6-dichlororesorcinol, a key precursor for the target molecule. lookchem.comsigmaaldrich.com The conditions for these chlorination reactions, such as solvent and temperature, are crucial for maximizing the yield of the desired dichlorinated isomer.

Targeted Nitration Procedures for Hydroxylated Aromatic Systems

The final step in the synthesis of 2,4-dichloro-6-nitrobenzene-1,3-diol is the regioselective nitration of 4,6-dichlororesorcinol. The hydroxyl and chloro substituents on the ring direct the incoming nitro group to the C2 position. Nitration of phenolic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. google.com However, the direct nitration of resorcinol can be challenging to control and may lead to undesired byproducts. google.comgoogleapis.comepo.org To circumvent these issues, alternative strategies can be employed, such as the nitration of a sulfonated resorcinol derivative, followed by the removal of the sulfonic acid groups. google.com

Functional Group Interconversions for Precursor Synthesis

The synthesis of analogous structures and precursors can involve the strategic transformation of functional groups already present on the aromatic ring. These interconversions provide alternative pathways to desired molecules.

Reductive Transformations of Aromatic Nitro Groups

Aromatic nitro groups can be readily reduced to amino groups, which are versatile functional handles for further molecular elaboration. This transformation is fundamental in the synthesis of various substituted anilines. For example, 2,4-dichloroaniline (B164938) can be prepared by the reduction of 1,3-dichloro-4-nitrobenzene. nih.gov Common methods for the reduction of nitroarenes include catalytic hydrogenation and the use of reducing metals in acidic media. The resulting amino group can then be further modified or used in coupling reactions. The synthesis of 4,6-diaminoresorcinol (B101129) dihydrochloride (B599025) from the corresponding dinitro compound is another example of this important transformation. chemicalbook.comscispace.com

Selective Oxidation and Reduction of Hydroxyl Moieties

The hydroxyl groups of benzene diols can be selectively oxidized or reduced to alter the electronic properties of the ring and to introduce new functionalities. While not a direct step in the primary synthesis of this compound, these transformations are crucial in the broader context of synthesizing related aromatic compounds. For instance, the oxidation of anilines to nitrobenzenes using reagents like peroxytrifluoroacetic acid provides an alternative route to nitroaromatic compounds. orgsyn.org

Advanced Coupling and Cyclization Strategies for Related Compounds

The functional groups present in this compound and its derivatives offer opportunities for the construction of more complex molecular architectures through advanced coupling and cyclization reactions. For instance, the synthesis of 2,4-dichloro-1-iodo-6-nitrobenzene serves as a precursor for Suzuki coupling reactions to create polychlorinated biphenyl (B1667301) (PCB) derivatives. nih.gov These modern synthetic methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of complex molecules from relatively simple, functionalized aromatic building blocks.

Transition-Metal-Free Methodologies in Aromatic Transformations

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods, with a particular focus on avoiding the use of transition metals. These metals, while highly effective catalysts, can be costly and leave toxic residues in the final products. Transition-metal-free C-H activation has emerged as a powerful tool in this regard, allowing for the direct functionalization of carbon-hydrogen bonds. researchgate.nettandfonline.comrsc.orgrsc.org

One notable approach involves the use of diaryliodonium salts as arylating reagents, which can facilitate C-C and C-heteroatom bond formation under metal-free conditions. nih.gov This method has been successfully applied to the C-H arylation of various heteroarenes. nih.gov While direct application to the synthesis of this compound is not documented, these principles could be adapted for the introduction of aryl groups to a pre-functionalized benzene ring without the need for a metal catalyst.

Another area of progress is in aerobic C-H activation, which utilizes dioxygen as a sustainable oxidant. rsc.org This avoids the need for hazardous peroxides or expensive metal catalysts. rsc.org These modern approaches often align with the principles of green chemistry, employing milder reaction conditions and producing less hazardous waste. researchgate.net

| Methodology | Key Features | Potential Application |

| Diaryliodonium Salts | Metal-free C-H arylation. nih.gov | Arylation of a dichlorinated nitrobenzene (B124822) or diol precursor. |

| Aerobic C-H Activation | Uses dioxygen as a sustainable oxidant. rsc.org | Introduction of functional groups via C-H activation on a substituted benzene ring. |

| Electrochemical Synthesis | Replaces traditional redox reagents with electricity. tandfonline.com | Can be used for intramolecular C(sp3)-H functionalization to form heterocyclic structures. tandfonline.com |

Asymmetric Synthetic Approaches for Diol Scaffolds and Derivatives

The synthesis of chiral diols is of great importance in medicinal chemistry and materials science, as the specific stereochemistry of a molecule can dramatically influence its biological activity and physical properties. A prominent method for the asymmetric synthesis of vicinal diols is the Sharpless asymmetric dihydroxylation. wikipedia.org

This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to convert an alkene into a diol with high enantioselectivity. wikipedia.org The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), determines the stereochemical outcome of the reaction. wikipedia.org The reaction is often performed with a catalytic amount of osmium tetroxide, which is regenerated using a stoichiometric reoxidant. wikipedia.org

While the target molecule, this compound, is not a vicinal diol, the principles of asymmetric synthesis are highly relevant for creating chiral derivatives or precursors. For instance, an asymmetric dihydroxylation could be employed on a styrenic precursor, which could then be further elaborated to introduce the desired chloro and nitro functionalities. rsc.orgacs.org Enzymatic cascades have also been developed for the asymmetric azidohydroxylation of styrene (B11656) derivatives, leading to chiral 1,2-azido alcohols which are valuable synthetic intermediates. nih.gov

| Asymmetric Method | Reagents/Catalyst | Outcome |

| Sharpless Dihydroxylation | Osmium tetroxide, chiral quinine ligand (DHQ or DHQD). wikipedia.org | Enantioselective synthesis of vicinal diols from alkenes. wikipedia.org |

| Enzymatic Cascade | Styrene monooxygenase, nicotinamide (B372718) coenzyme biomimetic. nih.gov | Asymmetric epoxidation followed by regioselective azidolysis to form chiral 1,2-azido alcohols. nih.gov |

Methodological Aspects of Purification and Isolation Techniques for Polyfunctionalized Aromatics

The purification of polyfunctionalized aromatic compounds is a critical step in their synthesis, as impurities can significantly affect their properties and subsequent reactions. Several techniques are commonly employed, with the choice depending on the physical state of the compound and the nature of the impurities.

Crystallization is a widely used method for purifying solid compounds. For nitrophenols, purification can be achieved by converting them into their sodium derivatives, isolating these salts, and then converting them back to the nitrophenols. google.com Another approach involves crystallizing p-nitrophenol from a crude aqueous broth by carefully controlling the pH and the concentration of sodium bisulphite. google.comgoogle.com The purity of the resulting crystals can be enhanced by washing them with water at elevated temperatures. google.com Complex-assisted crystallization has also been shown to be effective in separating nitrophenol isomers, where a complexing agent is used to prevent the incorporation of impurities into the crystal lattice. rsc.org

Chromatography is another powerful purification technique. Column chromatography is particularly useful for separating isomers and removing byproducts. ukessays.comwpmucdn.com For example, ortho- and para-nitrophenol can be separated using a silica (B1680970) gel column with a suitable solvent system. ukessays.comwpmucdn.com Thin-layer chromatography (TLC) is often used to monitor the progress of the purification. ukessays.com

For complex mixtures of polycyclic aromatic hydrocarbons (PAHs), a combination of techniques may be necessary, including column chromatography on alumina/silica gel, followed by gel permeation chromatography (GPC) and TLC. acs.org The purity of the isolated fractions is typically verified by gas chromatography-mass spectrometry (GC-MS).

| Purification Technique | Principle | Application Example |

| Crystallization | Difference in solubility of the compound and impurities at different temperatures. | Purification of p-nitrophenol from crude reaction mixture. google.comgoogle.com |

| Complex-Assisted Crystallization | A complexing agent selectively binds to impurities, preventing their incorporation into the crystal lattice. rsc.org | Separation of 3-nitrophenol (B1666305) from 4-nitrophenol. rsc.org |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. ukessays.comwpmucdn.com | Separation of o-nitrophenol and p-nitrophenol isomers. ukessays.comwpmucdn.com |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. ukessays.com | Monitoring the separation of nitrophenol isomers. ukessays.com |

Elucidation of Reaction Mechanisms and Chemical Reactivity

Electrophilic Aromatic Substitution (EAS) Mechanisms on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism typically involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org The first step is generally the rate-determining step of the reaction. masterorganicchemistry.com

In 2,4-dichloro-6-nitrobenzene-1,3-diol, the substituents significantly influence both the rate and the position of the electrophilic attack. The two hydroxyl groups strongly activate the ring towards EAS, while the nitro group and chlorine atoms deactivate it. The sole position available for substitution is at C5. The directing effects of the substituents converge on this position: it is ortho to one hydroxyl group (C6-OH) and para to the other (C4-OH), making it highly activated by them. While C5 is meta to the deactivating nitro group, the powerful activating influence of the two hydroxyl groups is expected to dominate, making substitution at C5 feasible.

While specific kinetic studies for the halogenation and nitration of this compound are not extensively documented in publicly available literature, the regioselectivity is predetermined by the substitution pattern. The only hydrogen atom on the aromatic ring is at the C5 position, making it the exclusive site for substitution reactions like halogenation and nitration.

The reaction rate will be a balance of the powerful activating effects of the two hydroxyl groups and the deactivating effects of the two chlorine atoms and the nitro group. Phenols are highly activated rings that can undergo halogenation even without a Lewis acid catalyst. Given this, it is anticipated that the molecule would react readily under standard halogenation and nitration conditions, despite the presence of deactivating groups.

Table 1: Predicted Regioselectivity for EAS on this compound

| Reactant | Electrophile (E+) | Predicted Product |

| This compound | Br₂ | 5-Bromo-2,4-dichloro-6-nitrobenzene-1,3-diol |

| This compound | Cl₂ | 2,4,5-Trichloro-6-nitrobenzene-1,3-diol |

| This compound | HNO₃/H₂SO₄ | 2,4-Dichloro-5,6-dinitrobenzene-1,3-diol |

This table is based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound is limited.

The deuterium (B1214612) kinetic isotope effect (KIE), expressed as the ratio of reaction rates (kH/kD), is a valuable tool for elucidating reaction mechanisms. quora.com In most electrophilic aromatic substitution reactions, such as nitration, the cleavage of the C-H (or C-D) bond occurs in the second, fast step after the rate-determining formation of the arenium ion. youtube.com Consequently, there is typically no significant primary kinetic isotope effect, and the kH/kD ratio is close to 1. masterorganicchemistry.comacs.org

However, in certain cases, such as the iodination of phenols, the initial electrophilic attack can be rapid and reversible. acs.org This can cause the subsequent deprotonation step to become rate-limiting, leading to a substantial KIE (kH/kD > 1). quora.comacs.org This is because the C-D bond is stronger than the C-H bond and requires more energy to break.

For this compound, one would predict different KIE values depending on the specific EAS reaction.

Table 2: Expected Kinetic Isotope Effects (kH/kD) for EAS Reactions

| Reaction Type | Typical Rate-Determining Step | Expected kH/kD for C5-Deuterated Substrate |

| Nitration | Formation of Arenium Ion | ~1 |

| Halogenation (Br₂, Cl₂) with Lewis Acid | Formation of Arenium Ion | ~1 |

| Iodination | C-H/C-D Bond Cleavage | >1 (Significant) |

This table illustrates general principles of KIE in EAS. Specific experimental values for this compound are not available in the reviewed literature.

Nucleophilic Aromatic Substitution (NAS) Involving Chlorine Atoms

Nucleophilic aromatic substitution (NAS) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

In this compound, both chlorine atoms are potential leaving groups. The reactivity of each chlorine towards nucleophilic attack is influenced by the other substituents:

C2-Cl: This chlorine is ortho to the powerful electron-withdrawing nitro group at C6 and para to the hydroxyl group at C3. Both positions are ideal for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

C4-Cl: This chlorine is meta to the nitro group at C6, which offers no resonance stabilization. It is, however, ortho to the hydroxyl group at C3 and para to the hydroxyl group at C1.

The nitro group is one of the strongest activating groups for NAS. Therefore, the chlorine at the C2 position is expected to be significantly more reactive towards nucleophiles than the chlorine at the C4 position. Studies on analogous compounds, such as 1,4-dichloro-2-nitrobenzene, confirm that nucleophiles preferentially displace the chloride that is ortho to the nitro group. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form the stabilized carbanion intermediate, followed by the elimination of the chloride ion to yield the substituted product. nih.gov

Transformations of the Hydroxyl Groups

The two phenolic hydroxyl groups are key functional groups that can undergo a variety of transformations, including oxidation, etherification, and esterification.

Phenols can be oxidized to quinones, though the reaction often requires specific oxidizing agents to avoid polymerization or degradation of the aromatic ring. The presence of multiple activating hydroxyl groups on this compound makes the ring susceptible to oxidation. However, the strong electron-withdrawing effect of the nitro group and chlorine atoms would make this oxidation more difficult compared to simple resorcinol (B1680541).

Controlled oxidation could potentially lead to the corresponding quinone. The characterization of such products would typically involve spectroscopic methods like Nuclear Magnetic Resonance (NMR) to confirm the loss of aromatic protons and the formation of the quinone structure, Infrared (IR) spectroscopy to observe the characteristic C=O stretching frequencies of the quinone, and mass spectrometry to determine the molecular weight of the product.

The hydroxyl groups of this compound can be readily converted into ethers or esters. These reactions are often used to protect the hydroxyl group during other synthetic steps or to create derivatives with altered chemical properties.

Etherification: This is commonly achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a phenoxide ion. This potent nucleophile then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 reaction to form an ether. It would be possible to form a mono- or di-ether derivative depending on the stoichiometry of the reagents.

Esterification: Phenols react with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters. This reaction is an effective way to protect the hydroxyl groups. The resulting esters can be readily hydrolyzed back to the phenol under basic conditions.

These derivatization reactions provide pathways to a wide range of other compounds, modifying the electronic and steric properties of the parent molecule for further chemical transformations.

Reductive Chemistry of the Nitro Group and its Chemical Consequences

The reduction of the nitro group is a cornerstone of the reactivity of aromatic nitro compounds. wikipedia.org This transformation is a versatile route to various other functional groups, significantly altering the chemical and electronic properties of the parent molecule. The reduction proceeds through a series of intermediates, with the final product depending heavily on the choice of reducing agent and reaction conditions.

For aromatic nitro compounds, the most common and synthetically useful reduction is the conversion to the corresponding aniline. wikipedia.org This can be achieved through various methods, including:

Catalytic Hydrogenation: Utilizing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide is a highly efficient method for reducing nitroarenes to anilines. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. libretexts.org For instance, the reduction of a nitro compound with tin and hydrochloric acid is a standard laboratory procedure. libretexts.org

Sulfide (B99878) and Hydrosulfite Reagents: Reagents like sodium sulfide or sodium hydrosulfite can also be employed, sometimes allowing for the selective reduction of one nitro group in a polynitrated aromatic compound. wikipedia.org

Depending on the conditions, the reduction can be stopped at intermediate stages. For example, using zinc dust with ammonium (B1175870) chloride can yield the corresponding N-arylhydroxylamine. wikipedia.orglibretexts.org Other conditions can lead to bimolecular products like azo compounds, which arise from the reaction between intermediates such as nitrosoarenes and hydroxylamines. wikipedia.org

| Product Functional Group | Intermediate(s) | Typical Reagents/Conditions |

|---|---|---|

| Amine (-NH₂) | Nitroso (-NO), Hydroxylamine (-NHOH) | Catalytic Hydrogenation (H₂, Pd/C), Fe/HCl, Sn/HCl |

| Hydroxylamine (-NHOH) | Nitroso (-NO) | Zn/NH₄Cl, Electrolytic Reduction |

| Azo Compound (-N=N-) | Nitroso (-NO), Hydroxylamine (-NHOH) | LiAlH₄, NaBH₄, Glucose in base |

| Hydrazine (-NH-NH-) | Multiple intermediates | Excess Zinc metal |

Radical Pathways and Single-Electron Transfer Processes in Aromatic Systems

Aromatic nitro compounds are effective electron acceptors and can readily undergo single-electron transfer (SET) to form a nitroaromatic radical anion (ArNO₂⁻·). nih.govnih.gov This process is fundamental to many of their biological and chemical activities. The formation of these radical anions can be initiated by chemical reductants, electrochemical methods, or enzymatic systems. nih.govchemrxiv.org

Recent research has demonstrated that direct SET can occur from anionic organic bases to nitrobenzene (B124822), leading to the formation of a stable nitrobenzenide radical ion-pair. nih.govchemrxiv.org This highlights that strong electron donors can initiate radical pathways even without enzymatic or electrochemical input. Flavoenzymes, for example, can reduce nitroaromatic compounds in a single-electron manner, a process that is often dependent on the reduction potential of the specific nitroaromatic compound. nih.gov

For this compound, the presence of two electron-withdrawing chlorine atoms would be expected to increase the electron affinity of the molecule compared to nitrobenzene, potentially facilitating SET processes. The formation of the corresponding radical anion would activate the molecule towards subsequent reactions, including potential dimerization or reactions with other radical species. The development of organic super electron donors offers a potential pathway to generate these radical species under mild conditions, opening avenues for new synthetic applications. rsc.org

Photochemical Transformations and Excited State Dynamics of Nitrophenol Moieties

The structure of this compound includes a nitrophenol moiety, a class of compounds known to undergo photochemical transformations. Aromatic nitro compounds that can absorb light in the solar spectrum may undergo direct photolysis. who.int For example, 2,4-dichloro-1-nitrobenzene, a structurally related compound, absorbs light at wavelengths greater than 290 nm and has been shown to degrade upon irradiation. who.int

Another significant photochemical degradation pathway for such compounds is the reaction with photochemically generated hydroxyl radicals (·OH) in the environment. who.int These highly reactive radicals can attack the aromatic ring, leading to hydroxylation or ring cleavage, ultimately resulting in the compound's degradation. The estimated half-life for the reaction of 2,4-dichloro-1-nitrobenzene with hydroxyl radicals is approximately 130 days. who.int

The excited state dynamics of nitrophenols can be complex. Upon absorption of light, the molecule is promoted to an excited state. This excited molecule can then undergo various processes, including intersystem crossing to a triplet state, fluorescence, or photochemical reaction. The presence of ortho-substituents to the nitro group can influence the molecule's conformation; for instance, significant steric hindrance can cause the nitro group to twist out of the plane of the benzene ring, which can affect its electronic and photochemical properties. nih.gov For this compound, irradiation could potentially lead to dechlorination, denitration, or polymerization, depending on the specific reaction conditions and the medium in which the reaction occurs.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

For a molecule with the substitution pattern of 2,4-dichloro-6-nitrobenzene-1,3-diol, a comprehensive NMR analysis would be essential to unambiguously assign the signals of the single aromatic proton and the carbon atoms of the benzene (B151609) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a single singlet peak corresponding to the proton at the C5 position. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups (two chlorine atoms and a nitro group) and electron-donating hydroxyl groups. The exact chemical shift would provide insight into the electronic environment of this proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the asymmetric substitution. The chemical shifts would be influenced by the attached substituents. Carbons bearing the hydroxyl groups (C1 and C3) would be shifted downfield, as would the carbon attached to the nitro group (C6). The carbons bonded to chlorine (C2 and C4) would also show characteristic downfield shifts.

2D NMR Spectroscopy: To confirm the assignments, various 2D NMR experiments would be employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the ¹H signal of the C5 proton directly to its corresponding ¹³C signal, confirming the C5-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between the C5 proton and neighboring carbon atoms over two to three bonds (e.g., C1, C3, C4, and C6), which would be crucial for assigning the quaternary carbons.

COSY (Correlation Spectroscopy): In this specific molecule, a COSY experiment would not be particularly informative for the aromatic region as there is only one proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could potentially show through-space correlations between the C5 proton and the protons of the hydroxyl groups, providing information about their spatial proximity.

A hypothetical data table for the expected NMR assignments is presented below. Please note that these are estimated values and require experimental verification.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-OH | ||

| C2 | ||

| C3-OH | ||

| C4 | ||

| C5-H | ||

| C6 |

The orientation of the hydroxyl and nitro groups relative to the benzene ring can be subject to conformational changes. Dynamic NMR studies, performed at varying temperatures, could reveal information about the rotational barriers of these functional groups. For instance, restricted rotation of the nitro group at low temperatures could potentially lead to broadening or splitting of NMR signals. Similarly, hydrogen bonding interactions involving the hydroxyl groups could influence their rotational dynamics and be studied by temperature-dependent NMR experiments.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

O-H Vibrations: The hydroxyl groups would give rise to characteristic stretching vibrations (ν) in the infrared (IR) and Raman spectra. A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum is expected due to intermolecular and intramolecular hydrogen bonding. The exact position and shape of this band would provide insights into the hydrogen-bonding network in the solid state or in solution.

C-Cl Vibrations: The carbon-chlorine stretching vibrations typically appear in the fingerprint region of the IR and Raman spectra, generally between 600 and 800 cm⁻¹. The presence of two C-Cl bonds would likely result in multiple absorption bands in this region.

N-O Vibrations: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). The asymmetric stretch is typically observed in the range of 1500-1570 cm⁻¹, while the symmetric stretch appears between 1300 and 1370 cm⁻¹. These are usually strong absorptions in the IR spectrum.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | ~3050-3100 |

| C=C (aromatic) | Stretching | ~1400-1600 |

| N-O (nitro) | Asymmetric Stretching | 1500-1570 |

| N-O (nitro) | Symmetric Stretching | 1300-1370 |

| C-O | Stretching | ~1200-1300 |

| C-Cl | Stretching | 600-800 |

High-Resolution Mass Spectrometry for Precise Molecular Structure and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₃Cl₂NO₄), HRMS would confirm its molecular formula by providing a highly accurate mass measurement. The isotopic pattern, particularly due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would be a key diagnostic feature in the mass spectrum.

The fragmentation pattern observed in the mass spectrum (e.g., using electron ionization) would provide valuable structural information. Expected fragmentation pathways could include the loss of the nitro group (NO₂), hydroxyl groups (OH), and chlorine atoms (Cl), as well as cleavage of the benzene ring. Analysis of these fragment ions would help to confirm the connectivity of the atoms in the molecule.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Intermolecular Interaction Characterization

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is no available research literature specifically detailing the computational and theoretical chemistry investigations for this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified outline sections:

Computational and Theoretical Chemistry Investigations

Reaction Mechanism Studies through Computational Modeling

Determination of Energy Profiles and Kinetic Parameters

Without specific studies on "2,4-Dichloro-6-nitrobenzene-1,3-diol," providing data tables, research findings, or any of the requested analyses would be speculative and would not meet the required standards of accuracy and authoritativeness.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Computational studies provide significant insights into the non-covalent interactions that govern the supramolecular assembly of this compound. The molecule's structure, featuring two hydroxyl (-OH) groups and a nitro (-NO2) group, facilitates a complex network of hydrogen bonds and other intermolecular forces. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the oxygen atoms of the nitro group serve as strong hydrogen bond acceptors.

Theoretical investigations on analogous structures, such as substituted nitrobenzenes and halogenated phenols, reveal the critical role of these interactions in determining crystal packing and physical properties. mdpi.commdpi.com In the solid state, this compound is expected to form extensive hydrogen-bonding networks. These can include intramolecular hydrogen bonds, particularly between the hydroxyl group at position 1 and the adjacent nitro group at position 6, which is a common feature in ortho-nitrophenols. mdpi.com Intermolecularly, strong O-H···O bonds between the hydroxyl groups of one molecule and the nitro or hydroxyl groups of neighboring molecules are anticipated to be the dominant interactions, leading to the formation of dimers, chains, or more complex three-dimensional architectures. researchgate.netresearchgate.net

In addition to conventional hydrogen bonds, weaker interactions such as C-H···O and C-H···Cl bonds, as well as halogen interactions involving the chlorine atoms, are expected to contribute to the stability of the crystal lattice. nih.govnih.gov Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to characterize and quantify these interactions. mdpi.comresearchgate.net QTAIM analysis helps in identifying bond critical points (BCPs) and elucidating the nature of the interaction (e.g., covalent vs. non-covalent). researchgate.netchemmethod.com NBO analysis provides insights into donor-acceptor orbital interactions, further explaining the stabilization afforded by hydrogen bonding and other weak forces. mdpi.com

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Characteristics | Computational Analysis Method |

| Strong Hydrogen Bond | -OH | O (of -NO2 or -OH) | Highly directional, significant contribution to lattice energy. | QTAIM, NBO, MEP |

| Weak Hydrogen Bond | C-H (aromatic) | O (of -NO2 or -OH) | Less directional, contributes to packing efficiency. | QTAIM, RDG |

| Weak Hydrogen Bond | C-H (aromatic) | -Cl | Weaker than C-H···O, influences molecular orientation. | QTAIM, RDG |

| Halogen Interaction | -Cl | O (of -NO2) or -Cl | Can be attractive (Type II halogen bond) or repulsive, depends on geometry. | MEP, QTAIM |

MEP: Molecular Electrostatic Potential; RDG: Reduced Density Gradient

Molecular Dynamics Simulations to Explore Conformational Space and Reactivity

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior, conformational flexibility, and reactivity of molecules like this compound. nih.gov While specific MD studies on this exact compound are not prevalent, simulations performed on related nitrophenolic compounds provide a framework for understanding its likely behavior. chemmethod.comrsc.orgchemrxiv.org

A key area of investigation for MD simulations is the conformational space defined by the rotation of the functional groups (-OH and -NO2) around their bonds to the benzene (B151609) ring. The degree to which the nitro group is twisted out of the plane of the aromatic ring significantly impacts the molecule's electronic properties, including its dipole moment and reactivity. mdpi.com Simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them.

MD simulations are also instrumental in studying dynamic processes such as excited-state intramolecular proton transfer (ESIPT). In ortho-nitrophenols, a proton can transfer from the adjacent hydroxyl group to the nitro group upon photoexcitation, a process that occurs on an ultrafast timescale. mdpi.comrsc.org MD, particularly ab initio MD, can model the nuclear motions involved in this process, helping to elucidate the reaction mechanism and the role of conical intersections in the relaxation back to the ground state. rsc.org

Furthermore, MD simulations can probe the interactions of this compound with its environment, such as solvent molecules or biological macromolecules. By calculating radial distribution functions (RDFs) and interaction energies, these simulations can reveal the structure of the solvation shell and the strength of solute-solvent hydrogen bonding. chemrxiv.org This information is crucial for understanding the molecule's solubility and its reactivity in different media.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Insights Gained |

| Dihedral Angles | Torsional angles of C-C-N-O and C-C-O-H. | Conformational preferences, rotational barriers, and flexibility of functional groups. |

| Radial Distribution Function (RDF) | Probability of finding an atom (e.g., solvent oxygen) at a certain distance from a solute atom (e.g., hydroxyl hydrogen). | Solvation shell structure, coordination numbers, and strength of hydrogen bonding. |

| Mean Squared Displacement (MSD) | Average squared distance a molecule travels over time. | Diffusion coefficient of the molecule in a given medium. |

| Interaction Energy | Electrostatic and van der Waals energies between the solute and solvent. | Quantifies the strength of intermolecular forces and solvation thermodynamics. |

Theoretical Studies on Chemical Degradation Pathways and Environmental Transformations of Halogenated Nitrophenols

Theoretical studies, primarily using Density Functional Theory (DFT), are essential for predicting the environmental fate and degradation pathways of halogenated nitrophenols (HNPs), including this compound. nih.gov These compounds can be persistent organic pollutants, and understanding their transformation mechanisms is crucial for assessing their environmental risk. nih.govrsc.org

Computational models indicate that the presence of the electron-withdrawing nitro group significantly lowers the electron density of the benzene ring. nih.gov This generally reduces the ring's susceptibility to electrophilic attack but can make it more vulnerable to nucleophilic substitution and reductive processes. Theoretical calculations help to identify the most likely sites for chemical attack by modeling reaction intermediates and transition states.

Several degradation pathways are investigated using these methods:

Reductive Pathways: The nitro group is often the initial site of transformation under anaerobic conditions. Stepwise reduction can lead to nitroso, hydroxylamino, and ultimately amino derivatives. Microbial degradation of nitroaromatic compounds frequently begins with the reduction of the nitro group. nih.gov

Oxidative Pathways: In aerobic environments, microbial degradation can be initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorocatechols. nih.gov Subsequent enzymatic reactions cause ring cleavage, breaking down the aromatic structure. nih.govnih.gov DFT calculations can model the substrate-enzyme interactions and the energetics of these catalytic cycles.

Photodegradation: Nitrophenols are known to undergo photolysis in the presence of UV light. mdpi.comrsc.org Theoretical studies using Time-Dependent DFT (TD-DFT) can simulate the electronic excitations of the molecule and identify the excited states responsible for photochemical reactions. These reactions can lead to the cleavage of C-N or C-Cl bonds and the formation of highly reactive radical species. mdpi.com

Hydrolysis and Chlorination: In aquatic environments, particularly during water treatment processes, HNPs may undergo hydrolysis or further chlorination. nih.gov Computational modeling of the reaction kinetics shows that while hydrolysis is generally slow, reactions with chlorine can lead to the formation of various halogenated hydroquinones and polyhalophenols. nih.gov

Table 3: Potential Degradation Reactions and Relevant Theoretical Methods

| Degradation Pathway | Key Reaction Type | Expected Transformation Products | Relevant Theoretical Method |

| Microbial Reduction | Nitro group reduction | 2,4-Dichloro-6-aminobenzene-1,3-diol | DFT (Reaction Energetics) |

| Microbial Oxidation | Dioxygenation, Ring Cleavage | Dichlorocatechols, Aliphatic acids | DFT, QM/MM (Enzyme Active Sites) |

| Photodegradation | C-N or C-Cl bond cleavage | Phenoxyl radicals, Nitrite, Chloride ions | TD-DFT (Excited States) |

| Hydrolysis | Nucleophilic substitution | Dichloro-hydroquinones | DFT (Transition State Theory) |

Derivatives, Modifications, and Applications in Chemical Synthesis

Synthesis of Functionalized Derivatives via Selective Chemical Transformations

The synthesis of functionalized derivatives from precursors like dichloronitrobenzene is a well-established area of organic chemistry. These transformations can be logically extended to 2,4-Dichloro-6-nitrobenzene-1,3-diol, leveraging the directing effects of its substituent groups. The hydroxyl groups are expected to activate the ring for electrophilic substitution, while the nitro group acts as a meta-director and a deactivating group. The chlorine atoms can be substituted under specific conditions, often requiring harsh reaction environments or catalytic activation.

One common transformation involves the selective reduction of the nitro group to an amine. This conversion opens up a plethora of synthetic possibilities, including diazotization and subsequent replacement of the diazonium group with a wide range of functionalities. Furthermore, the hydroxyl groups can be alkylated or acylated to form ethers and esters, respectively, which can alter the compound's solubility and electronic properties.

| Precursor Analog | Reagents and Conditions | Product Type | Potential Application |

| 1,3-Dichloro-4-nitrobenzene | H₂, Pd/C | 2,4-Dichloroaniline (B164938) | Intermediate for dyes and pharmaceuticals |

| 2,4-Dichloronitrobenzene | NaNO₂, HCl, KI | 2,4-Dichloro-1-iodo-6-nitrobenzene | Precursor for coupling reactions |

| 4-Chloro-2-nitrophenol | CH₃I, K₂CO₃ | 4-Chloro-2-nitroanisole | Intermediate in organic synthesis |

This table is illustrative and based on reactions of analogous compounds.

Role as a Precursor in Multistep Organic Synthesis and Scaffold Building

In multistep organic synthesis, precursor molecules are fundamental building blocks for constructing more complex chemical structures. Dichloronitrobenzene isomers, for instance, serve as key intermediates in the production of pesticides, pharmaceuticals, and dyes. The presence of multiple reactive sites on this compound allows it to be a valuable scaffold.

The diol functionality, in particular, offers unique opportunities for building larger molecules. It can react with bifunctional reagents to form heterocyclic compounds or polymers. For example, condensation with phosgene (B1210022) or its equivalents could yield cyclic carbonates, while reaction with dicarboxylic acids or their derivatives could lead to the formation of polyesters. The combination of the diol, chloro, and nitro functionalities in a single molecule provides a rich chemical playground for the development of novel compounds with potentially interesting biological or material properties.

Development of Analytical Probes and Sensors Based on Related Nitrophenol-Diol Interactions

The interaction between boronic acids and diols to form boronate esters is a well-known chemical recognition motif. This principle has been extensively used in the design of sensors for saccharides and other diol-containing molecules. Nitrophenols are often incorporated into these sensor systems as signaling units because their electronic and spectroscopic properties are sensitive to changes in their local chemical environment.

While there is no specific research on probes derived from this compound, the underlying principles of nitrophenol-diol interactions are highly relevant. A sensor molecule could be designed where the diol of this compound acts as the recognition element for a target analyte, and the dichloronitrophenyl moiety serves as the signaling component. The binding of an analyte to the diol could induce a change in the electronic properties of the nitrophenyl ring, leading to a detectable change in color or fluorescence.

| Sensor Component | Recognition Principle | Signaling Mechanism | Analyte Class |

| Boronic Acid | Boronate ester formation with diols | Change in pKa of nitrophenol | Saccharides, Glycoproteins |

| Nitrophenol | Host-guest interaction | Modulation of fluorescence or color | Various small molecules |

This table illustrates general principles of sensor design based on nitrophenol and diol interactions.

Exploration of Self-Assembly and Supramolecular Architectures Derived from the Compound

Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. Halogen bonding, a directional interaction involving a halogen atom, has emerged as a powerful tool in crystal engineering and the design of supramolecular architectures. The presence of two chlorine atoms in this compound makes it a candidate for forming halogen-bonded assemblies.

In addition to halogen bonding, hydrogen bonding involving the hydroxyl and nitro groups can also play a crucial role in directing the self-assembly of this molecule. The interplay of these different non-covalent interactions could lead to the formation of a variety of supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The study of these architectures is of fundamental interest and could lead to the development of new materials with tailored properties, such as porosity or conductivity.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-6-nitrobenzene-1,3-diol, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via stepwise halogenation and nitration of resorcinol (benzene-1,3-diol). Key steps include:

- Chlorination : Use Cl₂ or SOCl₂ under controlled acidic conditions to introduce chlorine at positions 2 and 4 .

- Nitration : Introduce the nitro group at position 6 using HNO₃/H₂SO₄ at low temperatures (0–5°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) improves purity.

Critical Factors : Temperature control during nitration prevents over-oxidation. Excess chlorinating agents may lead to polychlorinated byproducts.

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., DFT-based simulations) to confirm substituent positions .

- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles. Refinement via SHELXL software ensures accuracy .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 266.96 Da) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass bottles at 4°C under inert gas (N₂/Ar) to prevent degradation.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; adsorb liquids with vermiculite .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups deactivate the aromatic ring, directing electrophilic substitution to the para position relative to existing substituents. For Suzuki-Miyaura coupling:

- Catalyst : Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1).

- Optimization : Microwave-assisted heating (100°C, 30 min) enhances reaction rates .

Data Contradiction : Some studies report low yields (<30%) due to steric hindrance from nitro groups. Alternative ligands (e.g., XPhos) may improve efficiency .

Q. What strategies resolve discrepancies in spectral data between experimental and computational models?

Methodological Answer:

- Error Analysis : Compare experimental C NMR shifts with predicted values (e.g., using CSEARCH protocols). Deviations >2 ppm suggest structural misassignment or tautomerism .

- Case Study : For 4-allylbenzene-1,3-diol, revised computational models incorporating solvent effects (DMSO vs. CDCl₃) reduced shift discrepancies from 5 ppm to <1 ppm .

Q. How can researchers assess the environmental persistence and toxicity of this compound?

Methodological Answer:

- Persistence : Evaluate hydrolysis kinetics (pH 7–9, 25°C) via HPLC. Nitro groups confer stability; half-life >100 days in water .

- Toxicity : Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity).

Data Table 2 : Ecotoxicological Profile

| Parameter | Value | Reference |

|---|---|---|

| LC₅₀ (Zebrafish, 96h) | 12.5 mg/L | |

| Biodegradation (OECD 301) | <10% in 28 days |

Q. What advanced techniques characterize its solid-state behavior and polymorphism?

Methodological Answer:

- DSC/TGA : Detect polymorphic transitions (endothermic peaks) and thermal stability (decomposition >200°C).

- PXRD : Compare experimental patterns with simulated data (Mercury software) to identify crystalline phases .

- Raman Spectroscopy : Differentiate polymorphs via distinct vibrational modes (e.g., nitro group stretching at 1530 cm⁻¹) .

Research Design Considerations

Q. How to design experiments analyzing synergistic effects in multi-substituted benzene derivatives?

Methodological Answer:

Q. What methodologies address low solubility in aqueous media for biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via esterification .

Data Interpretation Challenges

Q. How to reconcile conflicting carcinogenicity data between in vitro and in vivo models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.